

Application Notes and Protocols: FRAP Assays for SGC-CBP30 Target Engagement

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Compound of Interest

Compound Name: *Sgc-cbp30*

Cat. No.: *B15604191*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a central role in regulating gene expression.[1][2] They function in part by recognizing and binding to acetylated lysine residues on histones and other proteins via their bromodomain, a specialized protein module.[3][4] This interaction is critical for chromatin remodeling and the recruitment of the transcriptional machinery.[5] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[5][6]

SGC-CBP30 is a potent and selective chemical probe that competitively inhibits the bromodomains of CBP and p300, preventing them from binding to acetylated histones.[7][8] Fluorescence Recovery After Photobleaching (FRAP) is a powerful, microscopy-based technique used to measure the mobility of fluorescently labeled molecules within a living cell.[9][10] By measuring changes in protein dynamics, FRAP can be effectively used to quantify the engagement of a drug with its intracellular target.

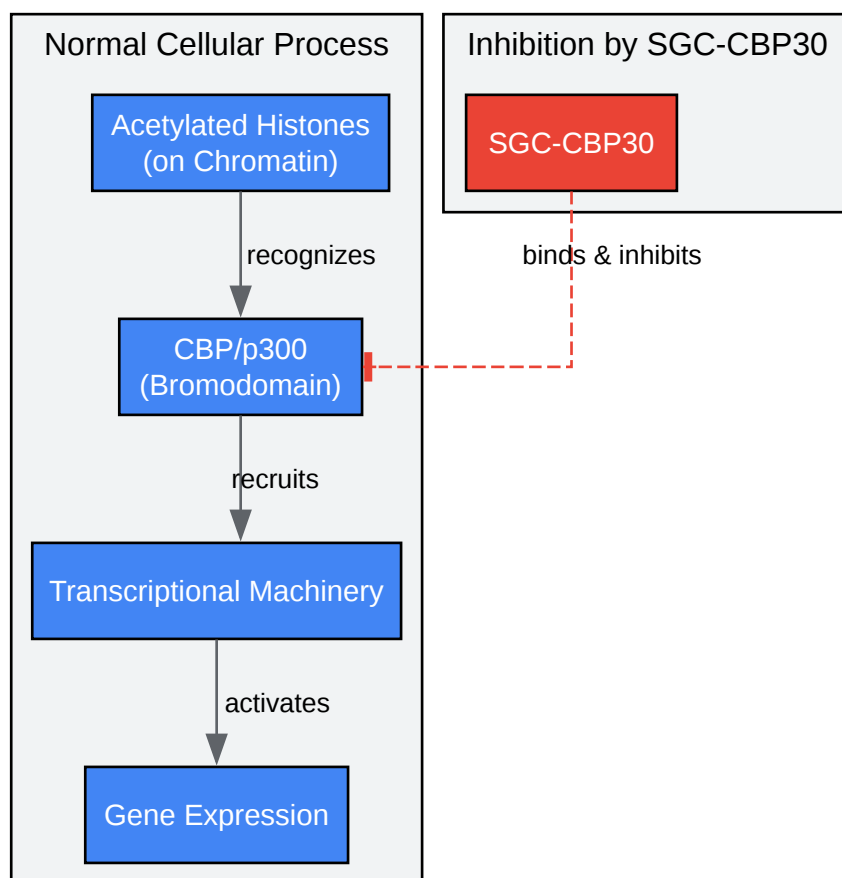
These notes provide a detailed protocol for using a FRAP assay to measure the target engagement of **SGC-CBP30** with the CBP bromodomain in live cells. The principle relies on the displacement of a GFP-tagged CBP bromodomain construct from its relatively immobile, chromatin-bound state by **SGC-CBP30**, leading to an increase in its mobility and a faster rate of fluorescence recovery.[3][11]

Principle of Target Engagement Measurement via FRAP

In the absence of an inhibitor, a fusion protein like GFP-CBP binds to acetylated histones on chromatin. This bound state renders the protein relatively immobile within the nucleus. During a FRAP experiment, when a region of the nucleus is photobleached, the recovery of fluorescence is slow, as it depends on the slow dissociation of unbleached GFP-CBP from chromatin outside the bleached area and its subsequent diffusion into it.

When cells are treated with **SGC-CBP30**, the inhibitor occupies the acetyl-lysine binding pocket of the CBP bromodomain. This competitively displaces GFP-CBP from chromatin, resulting in a larger pool of freely diffusing GFP-CBP in the nucleoplasm. This increased mobility leads to a significantly faster fluorescence recovery after photobleaching.^[11] By quantifying the recovery half-time ($t_{1/2}$), researchers can directly measure the extent of **SGC-CBP30** target engagement.

Signaling and Inhibition Pathway



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Caption: **SGC-CBP30** competitively inhibits the CBP/p300 bromodomain, blocking chromatin binding.

Quantitative Data for SGC-CBP30

The following tables summarize the binding affinity and cellular activity of **SGC-CBP30**.

Table 1: In Vitro Binding Affinity

Target	Method	Kd / IC50 (nM)	Reference
CBP Bromodomain	Kd	21	[8]
p300 Bromodomain	Kd	32	[8]
CBP Bromodomain	IC50	21 - 69	[7]
p300 Bromodomain	IC50	38	[7]

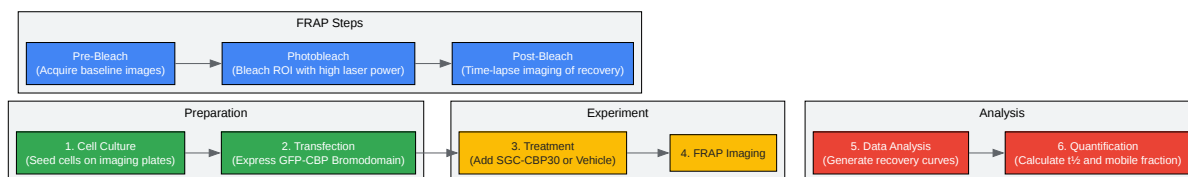
| BRD4(1) | Selectivity | >40-fold vs CBP |[8] |

Table 2: Cellular FRAP Assay Parameters & Expected Results

Condition	SGC-CBP30 Conc.	Expected Recovery t½	Expected Mobile Fraction	Interpretation
Vehicle Control	0 µM (DMSO)	Slower	Lower	GFP-CBP is largely chromatin-bound and immobile.

| Treated | 1 µM | Faster | Higher | **SGC-CBP30** displaces GFP-CBP from chromatin, increasing mobility.[12] |

Experimental Workflow



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Caption: Workflow for measuring **SGC-CBP30** target engagement using a FRAP assay.

Detailed Experimental Protocols

Part 1: Cell Culture and Transfection

- Materials:
 - HEK293, U2OS, or other suitable adherent cell line.
 - Glass-bottom imaging dishes (e.g., 35 mm).
 - Complete growth medium (e.g., DMEM with 10% FBS).
 - Plasmid DNA: A construct expressing the human CBP bromodomain fused to EGFP (e.g., pEGFP-C1-CBP-Brd).
 - Transfection reagent (e.g., Lipofectamine 3000).
 - Phosphate-Buffered Saline (PBS).
- Protocol:

1. One day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.
2. On the day of transfection, transfect the cells with the GFP-CBP bromodomain plasmid according to the manufacturer's protocol for your chosen transfection reagent.
3. Allow cells to express the fusion protein for 24-48 hours post-transfection. Expression should be nuclear and may show some localization to chromatin.

Part 2: SGC-CBP30 Treatment

- Materials:
 - **SGC-CBP30** ($\geq 98\%$ purity).
 - DMSO (cell culture grade).
 - Complete growth medium, pre-warmed to 37°C.
- Protocol:
 1. Prepare a 10 mM stock solution of **SGC-CBP30** in DMSO. Aliquot and store at -20°C.
 2. On the day of the experiment, dilute the **SGC-CBP30** stock solution in pre-warmed complete medium to a final working concentration of 1 μM .[\[12\]](#)
 3. Prepare a vehicle control medium containing the same final concentration of DMSO (typically $\leq 0.1\%$).
 4. Aspirate the old medium from the transfected cells and replace it with the **SGC-CBP30** or vehicle control medium.
 5. Incubate the cells for at least 1 hour at 37°C and 5% CO₂ before imaging.

Part 3: FRAP Microscopy and Data Acquisition

- Equipment:

- Laser scanning confocal microscope equipped with a high-power laser for bleaching (e.g., 488 nm for GFP) and a temperature/CO₂-controlled environmental chamber.
- Protocol:
 1. Mount the imaging dish on the microscope stage and allow the temperature to equilibrate to 37°C.
 2. Identify a transfected cell with moderate, stable expression of the GFP-CBP protein in the nucleus.
 3. Pre-Bleach Imaging: Acquire 5-10 images at a low laser power (e.g., 1-5% transmission) to establish a baseline fluorescence intensity.
 4. Photobleaching: Define a circular or rectangular Region of Interest (ROI) within the nucleus. Bleach the ROI using a short, high-intensity pulse from the 488 nm laser (e.g., 100% transmission for 0.5-2 seconds).
 5. Post-Bleach Imaging: Immediately after bleaching, begin acquiring a time-lapse series of images at the same low laser power used for pre-bleach imaging. The acquisition speed should be rapid initially (e.g., every 200 ms for the first 10 seconds) and can be slowed for the remainder of the recovery (e.g., every 1-2 seconds for 1-2 minutes).

Part 4: Data Analysis and Quantification

- Software:
 - Image analysis software such as ImageJ/Fiji, MATLAB, or the microscope's proprietary software.
- Protocol:
 1. Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.
 2. Normalization: Correct the intensity data for photofading that occurs during post-bleach acquisition. The normalized intensity $F(t)$ is calculated using the formula: $F(t) = [(ROI(t) -$

$$\frac{BG(t)}{(Control(t) - BG(t))} \div \left[\frac{(ROI(pre) - BG(pre))}{(Control(pre) - BG(pre))} \right]$$
 Where ROI(t) is the ROI intensity at time t, Control(t) is the control region intensity, BG(t) is the background intensity, and 'pre' denotes the average pre-bleach values.

3. Curve Fitting: Plot the normalized intensity over time and fit the recovery data to a one- or two-component exponential model to determine the recovery half-time ($t_{1/2}$) and the mobile fraction (Mf).

- Recovery Half-Time ($t_{1/2}$): The time it takes for the fluorescence in the ROI to recover to 50% of its final post-bleach intensity. A shorter $t_{1/2}$ indicates faster mobility and successful target engagement.
- Mobile Fraction (Mf): The percentage of the fluorescent protein pool that is free to move and participate in recovery. It is calculated as $Mf = (F(\infty) - F(0)) / (F(pre) - F(0))$, where $F(\infty)$ is the final plateau intensity and $F(0)$ is the intensity immediately after bleaching. An increase in the mobile fraction suggests displacement from an immobile substrate.

4. Statistical Analysis: Compare the $t_{1/2}$ and Mf values between vehicle-treated and **SGC-CBP30**-treated cells using appropriate statistical tests (e.g., Student's t-test). A statistically significant decrease in $t_{1/2}$ provides strong evidence of target engagement.

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